Filixic acid ABA, a member of the phloroglucinol family of compounds, is primarily found in the rhizomes of the fern species Dryopteris crassirhizoma. [, , , , ] This fern has a long history of use in traditional East Asian medicine. [] Recent research has focused on isolating and characterizing bioactive compounds like filixic acid ABA from this plant due to its diverse biological activities. [, , , , ]
Filixic acid is derived from the plant species Polypodium vulgare, commonly known as the common fern. This compound is classified under the broader category of abscisic acids, which are sesquiterpenoid compounds involved in plant stress responses. Abscisic acids are synthesized through complex biochemical pathways that involve carotenoid precursors.
The synthesis of filixic acid involves several key steps:
These steps highlight the intricate enzymatic pathways that lead to the production of filixic acid from simpler precursors.
The molecular structure of filixic acid can be represented by its chemical formula . The structure consists of a cyclohexene ring with various functional groups that contribute to its biological activity. The specific arrangement of atoms and bonds plays a critical role in its interaction with plant receptors and enzymes.
Filixic acid participates in several chemical reactions that are essential for its activity:
The mechanism of action of filixic acid primarily involves:
Filixic acid exhibits several notable physical and chemical properties:
These properties are critical for understanding how filixic acid behaves in different environments and its potential applications in agriculture.
Filixic acid has several scientific uses, including:
Filixic acid ABA (C₂₅H₃₀O₄; PubChem CID: 15081408) is a bioactive acylphloroglucinol derivative primarily isolated from the rhizomes of Dryopteris crassirhizoma Nakai (Dryopteridaceae), known as "Mian Ma Guan Zhong" in traditional Chinese medicine (TCM) [3] [5]. For centuries, East Asian medical systems have employed ethanol/water extracts of this fern to treat parasitic infections, epidemic influenza, hemorrhages, and respiratory infections [5]. The rhizome’s historical applications stemmed from empirical observations of its efficacy against febrile and infectious diseases, though the specific compound responsible—filixic acid ABA—remained unidentified until modern phytochemical analyses. Its structural identification revealed a unique molecular scaffold combining a tricyclic phloroglucinol core with lipophilic side chains, enabling broad biological interactions [3] [6].
Table 1: Key Phytochemicals in D. crassirhizoma with Antiviral Activity
Compound | Chemical Class | Biological Source | Relative Abundance |
---|---|---|---|
Filixic Acid ABA | Acylphloroglucinol monomer | Rhizomes | High |
Dryocrassin ABBA | Dimeric phloroglucinol | Rhizomes | Moderate |
Flavaspidic Acid AB | Phloroglucinol derivative | Rhizomes | Moderate |
3-O-glucopyranosyl isorhamnetin | Flavonoid glycoside | Aerial parts | Low |
Filixic acid ABA is a functional component of patented TCM formulations like Lianhua Qingwen (LHQW) and Kang Gan Ke Li (KGKL), which gained prominence during the SARS-CoV-2 pandemic [3] [6]. These multicomponent therapies combine D. crassirhizoma extracts with other herbs (e.g., Forsythia suspensa, Lonicera japonica) to create synergistic antiviral effects. Mechanistically, filixic acid ABA contributes to LHQW’s efficacy by:
Table 2: Role of Filixic Acid ABA in Antiviral Formulations
Formulation | Therapeutic Indication | Key Mechanisms of Filixic Acid ABA | Clinical Relevance |
---|---|---|---|
Lianhua Qingwen | COVID-19, Influenza | Mpro/PLpro inhibition; Viral entry blockade | NMPA-approved for COVID-19 fever |
Kang Gan Ke Li | Influenza-like illnesses | Neuraminidase inhibition; Viral RNA synthesis reduction | Symptomatic relief in epidemics |
Modern studies validate filixic acid ABA as a pleiotropic agent with modulatory effects across infectious and inflammatory pathways. Key multitarget activities include:
Table 3: Multitarget Pharmacological Profile of Filixic Acid ABA
Target Pathway | Experimental Model | Activity/IC₅₀ | Biological Outcome |
---|---|---|---|
SARS-CoV-2 Mpro | In vitro protease assay | 2.1 μM | Inhibition of viral polyprotein cleavage |
SARS-CoV-2 PLpro | Cell-based reporter assay | 4.2 μM | Suppression of ISG15 deconjugation |
HCoV-OC43 replication | HCT-8 cells | EC₅₀: 3.7 μM | 92% reduction in viral RNA copies |
NF-κB signaling | LPS-stimulated macrophages | IC₅₀: 5.8 μM | 70% reduction in TNF-α secretion |
Influenza A neuraminidase | Enzyme inhibition assay | 43% inhibition at 10 μM | Reduced viral particle release |
Filixic acid ABA exemplifies the translational value of ethnopharmacologically-sourced compounds. Its integration into modern antiviral research bridges traditional knowledge and molecular medicine, validating D. crassirhizoma’s historical applications while providing a scaffold for future multitarget drug development [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7